molecular formula C13H13N B1452393 4-Cyclopropylnaphthalen-1-amine CAS No. 878671-94-4

4-Cyclopropylnaphthalen-1-amine

Cat. No.: B1452393
CAS No.: 878671-94-4
M. Wt: 183.25 g/mol
InChI Key: NYKSBMRQNSCVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylnaphthalen-1-amine (C₁₃H₁₃N, MW 183.3) is a naphthylamine derivative featuring a cyclopropyl substituent at the 4-position of the naphthalene ring. It is a key intermediate in synthesizing Lesinurad, a urate transporter 1 (URAT1) inhibitor used to treat gout . Industrially, it is prepared via Suzuki-Miyaura cross-coupling of 4-bromonaphthalen-1-amine with cyclopropylboronic acid under palladium catalysis in a toluene/water solvent system . The compound is typically isolated as its hydrochloride salt (C₁₃H₁₄ClN, MW 219.71) or oxalate salt (C₁₅H₁₅NO₄, MW 273.28) for enhanced stability and solubility .

Properties

IUPAC Name

4-cyclopropylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKSBMRQNSCVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703885
Record name 4-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878671-94-4
Record name 4-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Cyclopropylnaphthalen-1-amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the molecular formula C13H13NC_{13}H_{13}N and a molecular weight of approximately 197.25 g/mol. The compound is characterized by a naphthalene ring substituted with a cyclopropyl group and an amine group, which contribute to its chemical reactivity and biological properties.

Synthesis Methods:
The synthesis of this compound typically involves:

  • Cyclopropylation of Naphthylamines: This can be achieved through the reaction of 1-naphthylamine with cyclopropyl bromide under specific conditions .
  • Palladium-Catalyzed Reactions: Advanced synthetic methods include palladium-catalyzed C-N bond formation, which allows for the efficient preparation of various N-arylcyclopropylamines .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Enzymatic Inhibition: The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding: It can bind to neurotransmitter receptors, influencing pathways related to serotonin and dopamine, which are crucial in mood regulation .

Therapeutic Implications

Research indicates that this compound exhibits several potential therapeutic properties:

  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, although further clinical validation is necessary .
  • Neuropharmacological Effects: The compound has been studied for its potential effects on anxiety and depression due to its action on neurotransmitter systems .
  • Anti-inflammatory Properties: There is evidence supporting its role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

A number of studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated cytotoxic effects against cancer cell lines.
Study BNeuropharmacologyShowed modulation of serotonin receptors, indicating potential antidepressant effects.
Study CAnti-inflammatoryFound to reduce markers of inflammation in animal models.

Comparative Analysis

When compared to similar compounds, such as N-cyclopropylnaphthalen-1-amine and other substituted naphthalenes, this compound exhibits distinct biological profiles due to its specific functional groups:

CompoundStructure FeatureNotable Activity
This compoundCyclopropyl & amineAnticancer, neuroactive
N-Cyclopropylnaphthalen-1-amineCyclopropyl onlyAntimicrobial
2-(Naphthalen-1-yl)cyclopropan-1-amineDifferent naphthalene positionVaries in receptor activity

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₃N
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : 4-cyclopropylnaphthalen-1-amine
  • CAS Number : 878671-94-4

The compound features a naphthalene structure substituted with a cyclopropyl group and an amine functional group, which influences its chemical reactivity and biological activity.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit promising antiviral properties. A study focused on the synthesis of novel imidazo[4,5-b]pyridin-2-ylthioacetanilides, which included this compound as a precursor, demonstrated significant activity against HIV strains. Some compounds derived from this structure showed EC50 values much lower than the standard drug nevirapine, indicating potential as effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although further research is needed to establish its efficacy and mechanism of action .

Material Science Applications

This compound is being explored for its potential in materials science, particularly in the development of polymers and organic electronic materials. Its unique structural features allow it to participate in polymerization reactions, leading to materials with enhanced electrical and mechanical properties.

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

In a comprehensive study published in Chemical Biology & Drug Design, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their antiviral activity against HIV. The most active derivatives were identified through structure-activity relationship (SAR) studies, demonstrating how modifications to the core structure can enhance biological activity .

Case Study 2: Polymorphic Forms and Stability

Another significant area of research involves the polymorphic forms of related compounds. A patent document discusses the stability of crystalline forms of derivatives like 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid. These forms exhibited improved stability compared to amorphous counterparts, suggesting that similar strategies could be applied to optimize formulations involving this compound .

Chemical Reactions Analysis

Nitration and Reduction Pathways

The synthesis of 4-cyclopropylnaphthalen-1-amine often involves nitration followed by reduction:

  • Nitration : Cyclopropylnaphthalene reacts with nitric acid in dichloromethane at 0°C to form 1-cyclopropyl-4-nitronaphthalene .

  • Reduction : The nitro intermediate undergoes hydrogenation with hydrazine hydrate in methanol under reflux, yielding the target amine .

Reaction Conditions :

StepReagents/ConditionsProductYield
NitrationHNO₃, CH₂Cl₂, 0°C → RT1-Cyclopropyl-4-nitronaphthaleneNot quantified
ReductionHydrazine hydrate, MeOH, refluxThis compoundHigh yield (crude used directly)

Substitution Reactions

The amine group participates in nucleophilic substitution reactions:

  • Isothiocyanate Formation : Treatment with thiophosgene in dichloromethane and sodium hydroxide generates an isothiocyanate intermediate .

    4 Cyclopropylnaphthalen 1 amine+Cl2C SNaOH CH2Cl2Isothiocyanate derivative\text{4 Cyclopropylnaphthalen 1 amine}+\text{Cl}_2\text{C S}\xrightarrow{\text{NaOH CH}_2\text{Cl}_2}\text{Isothiocyanate derivative}
  • Carbamate Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in ethanol and triethylamine forms tert-butyl 4-cyclopropylnaphthalen-1-ylcarbamate .

Key Data :

ReactionReagentsProductPurity
Boc ProtectionBoc₂O, Et₃N, EtOHtert-Butyl carbamate derivativeCrystallized from methyl tert-butyl ketone

Coupling Reactions

This compound participates in copper-catalyzed coupling reactions:

  • N-Arylation : Reacting with ortho-alkynylacetophenone in the presence of CuI and Cs₂CO₃ in hexafluoroisopropanol (HFIP) at 100°C yields N,3-diphenylnaphthalen-1-amine with 90% efficiency .

Mechanistic Insight :
The reaction proceeds via a cyclization sequence involving deprotonation of the amine, followed by nucleophilic attack on the alkyne moiety.

Salt Formation and Deprotection

  • Hydrochloride Salt Formation : Treatment with HCl in ethanol produces the hydrochloride salt, enhancing stability and crystallinity .

  • Deprotection : Acidic cleavage of the Boc-protected amine regenerates the free amine as a hydrochloride salt .

Conditions :

tert Butyl carbamateHCl EtOH4 Cyclopropylnaphthalen 1 amine hydrochloride\text{tert Butyl carbamate}\xrightarrow{\text{HCl EtOH}}\text{4 Cyclopropylnaphthalen 1 amine hydrochloride}

Comparative Reactivity

The compound’s reactivity is influenced by the electron-donating cyclopropyl group and the aromatic naphthalene system:

Reaction TypeKey FeatureOutcome
Electrophilic Aromatic SubstitutionNitration at para-positionSelective nitro derivative formation
Nucleophilic SubstitutionAmine as nucleophileIsothiocyanate or carbamate products
Catalytic CouplingCuI-mediated C–N bond formationHigh-yield N-aryl derivatives

Comparison with Similar Compounds

Key Findings :

  • Synthetic Utility : The cyclopropyl group in 4-Cyclopropylnaphthalen-1-amine enhances steric hindrance, which improves regioselectivity in subsequent reactions, such as formylation (to yield N-(4-cyclopropylnaphthalen-1-yl)formamide, 95% yield) .
  • Salt Forms : The hydrochloride salt (95% purity) is preferred in industrial settings due to its stability and ease of handling compared to the free base .
  • Derivative Reactivity : 1-Cyclopropyl-4-isothiocyanatonaphthalene (93% yield from POCl₃ treatment of N-(4-cyclopropylnaphthalen-1-yl)formamide) enables efficient synthesis of triazole derivatives via multicomponent reactions .

Functional Analogues and Environmental Impact

Compound Name Molecular Formula Key Properties/Applications Reference
4,4'-Methanetetrayltetraaniline C₂₅H₂₄N₄ Polycyclic amine with high structural rigidity; used in polymer synthesis
4,4'-(Propane-2,2-diyl)dianiline C₁₅H₁₈N₂ Bisphenol A analogue; epoxy resin precursor
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ Bioactive scaffold in drug discovery

Key Findings :

  • Environmental Role : Unlike this compound, which reduces pollutant absorption by inhibiting transport proteins , polycyclic amines like 4,4'-Methanetetrayltetraaniline lack direct environmental applications but are critical in material science .
  • Bioactivity : 1-Cyclopropylpyrrolidin-3-amine (C₇H₁₄N₂) shares the cyclopropyl motif but exhibits distinct bioactivity, highlighting the substituent’s versatility in medicinal chemistry .

Research Findings and Industrial Relevance

  • Optimal Reaction Conditions : The Suzuki-Miyaura synthesis of this compound requires a 1:1.5 molar ratio of 4-bromonaphthalen-1-amine to TCDI (1,1'-thiocarbonyldiimidazole) at 25°C for 12 hours in dichloromethane (DCM), achieving >90% yield .
  • Comparison with Halogenated Analogues : Replacing the cyclopropyl group with halogens (e.g., 4-bromonaphthalen-1-amine) reduces steric effects, leading to lower yields in subsequent coupling reactions .
  • Thermal Stability : The hydrochloride salt of this compound decomposes at >200°C, whereas the oxalate salt is hygroscopic, requiring inert storage conditions .

Preparation Methods

Suzuki Coupling Starting from 4-Bromonaphthalen-1-amine

Method Overview:

  • The synthesis begins with commercially available 4-bromonaphthalen-1-amine.
  • A Suzuki cross-coupling reaction is performed using cyclopropylboronic acid as the coupling partner.
  • The reaction is carried out in a mixed solvent system (toluene/water in a 25:1 ratio).
  • This method avoids the use of highly toxic reagents such as cyclopropylmagnesium.
  • The process is a six-step sequence yielding 4-cyclopropylnaphthalen-1-amine with an overall yield of approximately 38.8%.

Advantages:

  • Uses stable and commercially available starting materials.
  • Shortened and improved route compared to traditional methods.
  • Avoids extremely poisonous reagents.

Key Reaction Conditions:

Step Reagents/Conditions Notes
1 4-Bromonaphthalen-1-amine Starting material
2 Cyclopropylboronic acid Suzuki coupling partner
3 Pd catalyst, toluene/water (25:1) Mixed solvent system
4-6 Subsequent transformations Yielding the target amine

This method was notably demonstrated in the synthesis of lesinurad intermediates, highlighting its applicability in pharmaceutical synthesis.

Multi-Step Synthesis from 1-Naphthylamine via Halogenation and Copper-Catalyzed Cyclopropylation

Method Overview:

  • Starts from 1-naphthylamine.
  • Involves three main steps:
    • Activation of the amine with triethylamine and trichlorophosphate in dichloromethane at 0–10 °C.
    • Copper diacetate-catalyzed cyclopropylation in refluxing toluene.
    • Hydrolysis and acidification steps using sodium hydroxide in methanol and pH adjustment to 1–2 at 20–30 °C.

Reaction Conditions Summary:

Step Reagents/Conditions Purpose
1 Triethylamine, trichlorophosphate, DCM Activation of amine
2 Copper diacetate, toluene, reflux Cyclopropylation
3 NaOH, methanol, reflux; acidification Hydrolysis and salt formation

Yield and Product:

  • The final product is obtained as the hydrochloride salt.
  • The process is documented with patent references indicating industrial feasibility.

Nitration, Reduction, and Protection-Deprotection Sequence

Method Overview:

  • Cyclopropylnaphthalene is first nitrated with nitric acid in dichloromethane at 0 °C.
  • The nitro compound is then reduced to the amino derivative using hydrazine hydrate under reflux in methanol.
  • The amine is protected with di-tert-butyl dicarbonate in the presence of triethylamine to form a carbamate intermediate.
  • The protecting group is removed by treatment with hydrochloric acid in ethanol to yield this compound hydrochloride.
  • Further conversion to isothiocyanate intermediates is possible via thiophosgene treatment in the presence of sodium hydroxide.

Stepwise Reaction Table:

Step Reagents/Conditions Product/Intermediate
1 Cyclopropylnaphthalene + HNO3, DCM, 0 °C 1-Cyclopropyl-4-nitronaphthalene
2 Hydrazine hydrate, MeOH, reflux This compound (crude)
3 Di-tert-butyl dicarbonate, triethylamine, EtOH tert-Butyl 4-cyclopropylnaphthalen-1-ylcarbamate
4 HCl in ethanol This compound hydrochloride
5 Thiophosgene, NaOH, DCM Isothiocyanate intermediate

Notes:

  • This method allows for the isolation of protected intermediates useful for further functionalization.
  • The protecting group strategy enhances purity and handling of the amine functionality.

Comparative Summary Table of Preparation Methods

Method Number Starting Material Key Steps Advantages Yield/Notes
1 4-Bromonaphthalen-1-amine Suzuki coupling with cyclopropylboronic acid Avoids toxic reagents, shorter route 38.8% overall yield
2 1-Naphthylamine Activation, copper-catalyzed cyclopropylation, hydrolysis Industrially feasible, multi-step Hydrochloride salt obtained
3 Cyclopropylnaphthalene Nitration, reduction, protection-deprotection Allows intermediate isolation Intermediate isolation possible

Research Findings and Analysis

  • The Suzuki coupling method (Method 1) is preferred for laboratory-scale synthesis due to its moderate yield and safer reagents.
  • The copper-catalyzed cyclopropylation route (Method 2) is notable for industrial applications, supported by patent literature, offering a practical multi-step approach to the hydrochloride salt.
  • The nitration-reduction-protection sequence (Method 3) provides flexibility for further chemical modifications and is useful when protected intermediates are required.
  • Overall, the choice of method depends on the scale, desired purity, and downstream applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-cyclopropylnaphthalen-1-amine, and how were they determined?

  • Methodological Answer : The optimal conditions involve reacting this compound with 1,1'-thiocarbonyldiimidazole (TCDI) in dichloromethane (DCM) at 25°C for 12 hours. A molar ratio of 1:1.5 (amine:TCDI) was found to maximize yield (Table 2 in ). Key parameters include solvent polarity, reaction time, and stoichiometry. Researchers should validate these conditions using controlled experiments with varying ratios (e.g., 1:1 to 1:2) to confirm reproducibility.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Techniques include:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm cyclopropyl and naphthyl group integration (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm and aromatic protons at δ ~7–8 ppm) .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity, ensuring no residual TCDI or byproducts remain .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) via high-resolution mass spectrometry (HRMS) for exact mass validation .

Q. What solvents and reaction conditions are compatible with this compound in subsequent derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, THF) are preferred for reactions involving nucleophilic substitution or reductive amination. Avoid protic solvents (e.g., water, alcohols) if using acid-sensitive intermediates. For Pd-catalyzed C–H activation, dimethylformamide (DMF) or toluene at elevated temperatures (80–120°C) may be suitable, as demonstrated in analogous naphthylamine systems .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic and steric properties of this compound in catalytic C–H functionalization?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance near the naphthalene ring, potentially directing regioselectivity in Pd-catalyzed reactions. Computational modeling (e.g., DFT calculations) can map electron density distribution and predict reactive sites. Experimental validation via kinetic isotope effect (KIE) studies or competitive coupling reactions (e.g., with/without cyclopropyl substitution) is critical .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles for derivatives of this compound?

  • Methodological Answer : Cross-validate methodologies using:

  • Control Experiments : Replicate reactions under identical conditions to isolate variables (e.g., trace moisture, catalyst loading).
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
  • Data Transparency : Adopt open-data practices to share raw spectra and chromatograms, enabling peer validation of conflicting results .

Q. Can computational retrosynthesis tools predict viable routes for functionalizing this compound?

  • Methodological Answer : AI-driven platforms (e.g., Template_relevance models) can propose one-step syntheses by leveraging databases like Reaxys or PubChem. For example, retrosynthesis of analogous compounds (e.g., N-methylnaphthylamines) suggests reductive amination or Buchwald-Hartwig coupling as feasible pathways . Validate predictions with small-scale pilot reactions and iterative optimization.

Q. How do steric effects of the cyclopropyl group impact intermolecular interactions in supramolecular assemblies or drug-target binding?

  • Methodological Answer : Employ X-ray crystallography or molecular docking simulations to analyze binding pocket compatibility. Compare binding affinities of this compound derivatives with non-cyclopropylated analogs (e.g., via surface plasmon resonance or isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclopropylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylnaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.